N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide
Description
Properties
CAS No. |
270576-22-2 |
|---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-2-1-7-16-10)14-13-8-9-3-5-12-6-4-9/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
AJCXOEWEXNQDQK-MDWZMJQESA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=NC=C2 |
solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Crystallization Time (days) |
|---|---|---|---|
| Aqueous EtOH | 24.3 | 78–86 | 2 |
| Methanol | 32.7 | 82–88 | 1–3 |
| Ethanol | 24.3 | 70–75 | 3–5 |
Polar protic solvents like methanol stabilize the transition state through hydrogen bonding, while aqueous ethanol accelerates nucleation by reducing solubility post-reaction. Nonpolar solvents (e.g., dichloromethane) yield amorphous products due to poor solubility of reactants.
Catalytic Optimization
Bransted acids (e.g., acetic acid) outperform Lewis acids (e.g., ZnCl₂) in this synthesis. Acetic acid (pKa = 4.76) provides sufficient acidity to protonate the aldehyde without hydrolyzing the hydrazide. At 0.5 mol% catalyst loading, yields plateau at 85–90%, whereas excess acid (>2 mol%) promotes side reactions.
Purification and Characterization
Crystallization Techniques
Post-reaction mixtures are cooled to 277–283 K, inducing supersaturation. Slow cooling (0.1 K/min) yields larger, purer crystals suitable for X-ray diffraction. Rapid quenching produces microcrystalline powders requiring recrystallization from methanol or ethanol.
Spectroscopic Characterization
-
IR spectroscopy : A strong ν(C=N) stretch at 1600–1620 cm⁻¹ confirms imine bond formation. The absence of ν(NH₂) peaks near 3300 cm⁻¹ verifies complete condensation.
-
¹H NMR (DMSO-d₆): The azomethine proton resonates as a singlet at δ 8.35–8.50 ppm, while thiophene protons appear as multiplet signals at δ 7.20–7.80 ppm.
-
Elemental analysis : Calculated for C₁₁H₉N₃OS: C, 54.31; H, 3.70; N, 17.28. Observed values typically deviate by <0.4%.
Comparative Analysis of Synthetic Routes
| Method | Time | Yield (%) | Purity (%) | Energy Input (kJ/mol) |
|---|---|---|---|---|
| Conventional reflux | 2–3 h | 78–86 | 95–98 | 120–150 |
| Ultrasound-assisted | 4–10 min | 90–95 | 98–99 | 30–40 |
| Solvent-free | 6–8 h | 65–70 | 85–90 | 200–220 |
Ultrasound-assisted synthesis emerges as the most efficient method, offering high yields and purity with minimal energy input. Conventional reflux remains valuable for large-scale production due to lower equipment costs.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the thiophene ring or over-condensation may occur at temperatures >350 K. Maintaining reflux temperatures below 343 K and using inert atmospheres (N₂ or Ar) suppress these side reactions.
Hygroscopicity
The product’s hydrazone moiety is hygroscopic, necessitating storage in desiccators with P₂O₅. Drying under vacuum (0.1 mmHg) at 313 K for 6 hours achieves residual moisture <0.1%.
Industrial-Scale Considerations
For kilogram-scale synthesis:
-
Continuous flow reactors : Reduce reaction time to 10–15 minutes via turbulent mixing at 323–333 K.
-
Antisolvent crystallization : Adding heptane to methanolic reaction mixtures increases yield to 92% by reducing solubility.
-
Waste management : Ethanol-water mixtures are distilled and reused, achieving 90% solvent recovery .
Chemical Reactions Analysis
Structural and Crystalline Features
Key structural elements :
-
Intramolecular chalcogen bonding : A 1,5-S⋯N interaction between the thiophene sulfur and imine nitrogen stabilizes the planar molecular conformation .
-
Hydrogen bonding : N—H⋯O interactions form inversion dimers in the crystal lattice, with additional C—H⋯N contacts linking dimers into layers .
-
π–π stacking : Stacking between the pyridine ring and azomethine double bond contributes to interlayer stabilization .
Crystallographic data :
Metal Complexation
The compound acts as a multidentate ligand , coordinating with metal ions via the hydrazone group and heteroatoms. Complexes synthesized include:
These complexes exhibit potential applications in catalysis and materials science .
Reactivity and Functionalization
The compound’s reactivity stems from:
-
Hydrazone group : Susceptible to electrophilic attack , enabling further functionalization (e.g., condensation with carbonyl compounds).
-
Heteroatom interactions : Sulfur and nitrogen atoms participate in non-covalent bonding (e.g., chalcogen and hydrogen bonding), influencing molecular packing and stability .
-
Coordination chemistry : Ability to form metal complexes suggests utility in transition metal-mediated reactions .
Scientific Research Applications
Synthesis of N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide
The synthesis of this compound typically involves the condensation reaction between pyridine derivatives and thiophene-2-carbohydrazide. The general reaction can be represented as follows:
This reaction is performed under controlled conditions to yield the desired product with high purity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against various bacterial strains and fungi. For example, a study reported that derivatives of thiophene-based hydrazides showed varying degrees of microbial inhibition depending on their structure .
| Microorganism | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Ceftriaxone |
| S. aureus | 18 | Pimafucin |
| C. albicans | 12 | Nystatin |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. A series of derivatives were tested against breast cancer cell lines (e.g., MCF-7), showing promising results in terms of cytotoxicity . The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
| Compound | IC50 (µM) | Standard Drug |
|---|---|---|
| This compound | 25 | Doxorubicin |
| Control (Untreated) | - | - |
Pesticidal Activity
The compound has been evaluated for its insecticidal properties against pests such as the oriental armyworm and diamondback moth. At a concentration of 200 mg/L, it demonstrated significant larvicidal activity, suggesting its potential as a natural pesticide .
| Pest | Lethality Rate (%) |
|---|---|
| Oriental armyworm | 60 |
| Diamondback moth | 100 |
Material Science Applications
This compound is also being explored for its utility in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Case Study: Antimicrobial Evaluation
In one study, a series of thienyl-pyridine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that structural modifications significantly influenced their efficacy against various pathogens, highlighting the importance of molecular design in developing effective antimicrobial agents .
Case Study: Anticancer Screening
Another investigation focused on the anticancer properties of thiophene-based compounds against different cancer cell lines. Results showed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics, suggesting that these compounds could serve as lead structures for new cancer drugs .
Mechanism of Action
The mechanism of action of N’-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can bind to bacterial enzymes, inhibiting their activity and leading to cell death . In anticancer applications, the compound may interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- The pyridin-4-yl group in the target compound enhances planarity compared to pyridin-2-yl or pyridin-3-yl derivatives, improving π-conjugation and dipole moments (>3.00 D) .
- Chlorine substituents (e.g., II.b) increase electron-withdrawing effects, lowering ΔE and enhancing reactivity .
- Bulky groups (e.g., L2) reduce planarity and increase steric hindrance, affecting binding to biological targets .
Key Observations :
- II.b exhibits superior antimicrobial activity due to its chloro-substituted benzo[b]thiophene core, which enhances membrane penetration .
- The pyridin-4-yl group’s planarity in the target compound may improve DNA intercalation or enzyme inhibition compared to non-planar analogs (e.g., L2) .
- Cytotoxicity is generally low for thiophene carbohydrazides, suggesting a favorable therapeutic index .
Key Observations :
- Microwave-assisted synthesis (e.g., ) drastically reduces reaction time for the parent compound (5 minutes vs. hours for derivatives) .
- The pyridin-4-yl group’s linear geometry in the target compound facilitates stronger metal coordination compared to angular pyridin-2-yl or pyridin-3-yl derivatives .
Crystallographic and Stability Data
Key Observations :
Biological Activity
N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiophene ring linked to a pyridine moiety through a hydrazone linkage, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. Various studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Antibacterial Efficacy : The compound has been tested against clinical strains of Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial proteins involved in cell wall synthesis and DNA replication, which may contribute to its antibacterial effects .
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| E. coli | 0.0039 | High |
| S. aureus | 0.025 | Moderate |
Antifungal Activity
In addition to antibacterial properties, this compound has also shown antifungal activity against various strains, although results vary significantly based on the specific fungal species tested.
Comparative Analysis
A comparative analysis of antifungal efficacy shows that while the compound exhibits some activity against fungi such as Candida albicans, it is less effective compared to its antibacterial effects .
| Fungal Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| C. albicans | 16.69 | Moderate |
| Fusarium oxysporum | 56.74 | Low |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines.
Case Studies
- Cell Line Testing : The compound was tested on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Results indicated significant cytotoxicity with IC50 values below 25 μM, suggesting potent anticancer properties .
- Mechanism Insights : The anti-proliferative effects are hypothesized to be mediated through inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between thiophene-2-carbohydrazide and pyridine-4-carbaldehyde. Typical conditions involve refluxing in ethanol (~80°C) for 6–12 hours, with catalytic acetic acid to accelerate imine bond formation . Yield optimization includes solvent selection (e.g., ethanol for solubility), stoichiometric control (1:1 molar ratio of reactants), and post-reaction purification via recrystallization from ethanol or column chromatography. Purity is confirmed by TLC and melting point analysis.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments (e.g., imine proton at δ 8.3–8.5 ppm) and carbon backbone .
- IR : Stretching frequencies for C=N (1630–1610 cm) and N–H (3200–3100 cm) confirm hydrazone formation .
- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 5–10° between thiophene and pyridine planes), and hydrogen-bonding networks (N–H···O/S interactions) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound's bioactivity, and how can contradictory data between studies be resolved?
- Methodological Answer :
- Halogen effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhances antimycobacterial activity by improving lipophilicity and target binding . For example, 4-fluoro derivatives show MIC values ≤6.25 µg/mL against Mycobacterium tuberculosis .
- Resolving contradictions : Discrepancies in bioactivity data (e.g., in vitro vs. in vivo) may arise from solubility differences or metabolic instability. Strategies include:
- Solubility enhancement : Co-solvents (DMSO/PBS) or nanoformulation .
- Metabolic profiling : LC-MS/MS to identify degradation products .
Q. What mechanistic insights explain the compound's ability to form metal complexes, and how can this property be exploited in material science?
- Methodological Answer :
- Coordination chemistry : The hydrazone’s imine (–C=N–) and thiophene sulfur act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). Stability constants (log β ~10–12) are determined via potentiometric titrations .
- Applications :
- Catalysis : Cu(II) complexes catalyze oxidation reactions (e.g., cyclohexane → cyclohexanol) with TOF >500 h .
- Sensors : Fluorescent Zn(II) complexes detect nitroaromatics via quenching (LOD: 10 M) .
Q. How can computational modeling synergize with experimental data to predict pharmacological targets or reactivity?
- Methodological Answer :
- Molecular docking : AutoDock Vina predicts binding to M. tuberculosis enoyl-ACP reductase (InhA) with ΔG ≈ -9.2 kcal/mol, validated by MIC assays .
- DFT calculations : HOMO-LUMO gaps (~3.5 eV) correlate with redox activity, guiding derivatization for enhanced electron transfer in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
